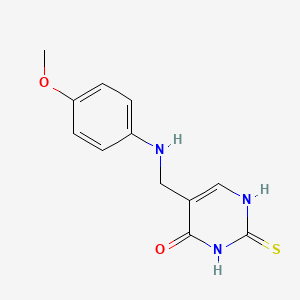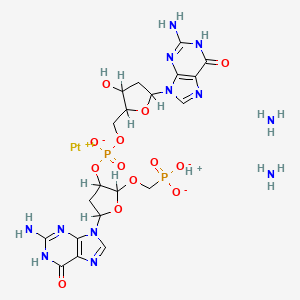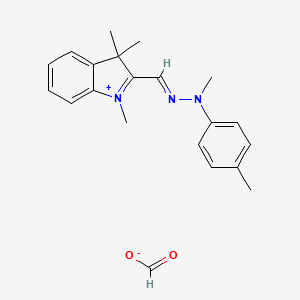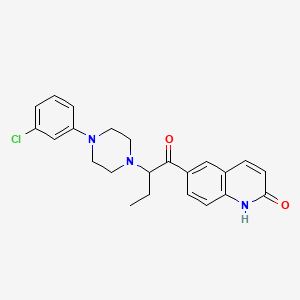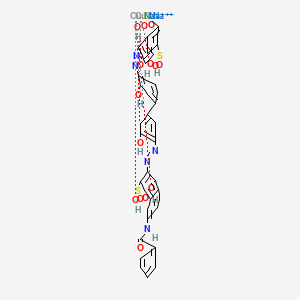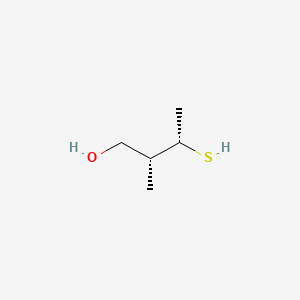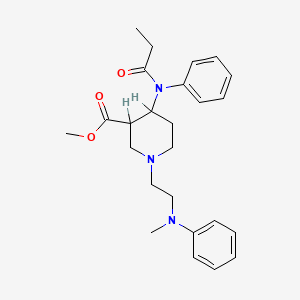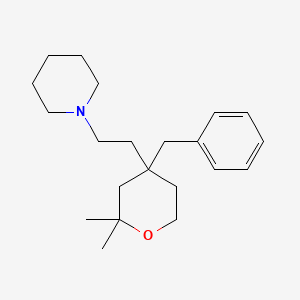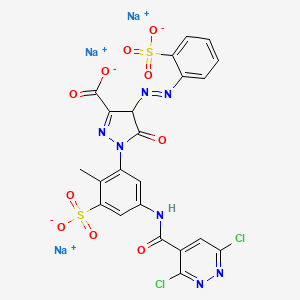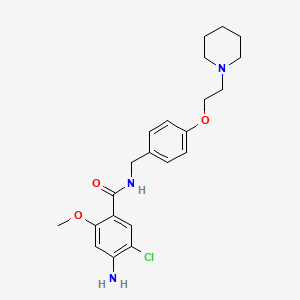
Benzamide, 4-amino-5-chloro-2-methoxy-N-((4-(2-(1-piperidinyl)ethoxy)phenyl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, 4-amino-5-chloro-2-methoxy-N-((4-(2-(1-piperidinyl)ethoxy)phenyl)methyl)- is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-amino-5-chloro-2-methoxy-N-((4-(2-(1-piperidinyl)ethoxy)phenyl)methyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration and Reduction: The starting material, 4-chloro-2-methoxybenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.
Amidation: The amino derivative is then reacted with an appropriate acid chloride or anhydride to form the benzamide core.
Etherification: The phenolic hydroxyl group is etherified with 2-(1-piperidinyl)ethanol under basic conditions to introduce the piperidine moiety.
Final Coupling: The final step involves coupling the intermediate with 4-(2-(1-piperidinyl)ethoxy)benzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Benzamide, 4-amino-5-chloro-2-methoxy-N-((4-(2-(1-piperidinyl)ethoxy)phenyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.
Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Introduction of various functional groups depending on the nucleophile used.
科学的研究の応用
Benzamide, 4-amino-5-chloro-2-methoxy-N-((4-(2-(1-piperidinyl)ethoxy)phenyl)methyl)- has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antipsychotic and antiemetic agent due to its structural similarity to other benzamides.
Biological Research: The compound is used in studies related to receptor binding and signal transduction pathways.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Benzamide, 4-amino-5-chloro-2-methoxy-N-((4-(2-(1-piperidinyl)ethoxy)phenyl)methyl)- involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release and signal transduction pathways. This interaction is crucial for its potential therapeutic effects in treating psychiatric and gastrointestinal disorders.
類似化合物との比較
Similar Compounds
Metoclopramide: A well-known benzamide used as an antiemetic and gastroprokinetic agent.
Clebopride: Another benzamide with similar applications in treating gastrointestinal disorders.
Uniqueness
Benzamide, 4-amino-5-chloro-2-methoxy-N-((4-(2-(1-piperidinyl)ethoxy)phenyl)methyl)- is unique due to its specific structural features, such as the piperidine ring and the combination of functional groups
特性
CAS番号 |
122892-65-3 |
|---|---|
分子式 |
C22H28ClN3O3 |
分子量 |
417.9 g/mol |
IUPAC名 |
4-amino-5-chloro-2-methoxy-N-[[4-(2-piperidin-1-ylethoxy)phenyl]methyl]benzamide |
InChI |
InChI=1S/C22H28ClN3O3/c1-28-21-14-20(24)19(23)13-18(21)22(27)25-15-16-5-7-17(8-6-16)29-12-11-26-9-3-2-4-10-26/h5-8,13-14H,2-4,9-12,15,24H2,1H3,(H,25,27) |
InChIキー |
NNCWHOIIBGJPNE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1C(=O)NCC2=CC=C(C=C2)OCCN3CCCCC3)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



